N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Description
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex organic compound with a unique structure that includes an oxolane ring, a phthalazine core, and a carboxamide group
Properties
IUPAC Name |
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-13(2)22-18(25)15-6-4-3-5-14(15)16(21-22)17(24)20-11-19(7-9-23)8-10-26-12-19/h3-6,13,23H,7-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXKYMGJYERFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3(CCOC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxolane ring and the phthalazine core. The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions. The phthalazine core is often prepared via the condensation of hydrazine with a phthalic anhydride derivative. The final step involves the coupling of the oxolane ring with the phthalazine core through a carboxamide linkage, which can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phthalazine core can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Common reducing agents include NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride).
Substitution: Common reagents for substitution reactions include SOCl2 (thionyl chloride) for halogenation and NH3 (ammonia) for amination.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield oxolane-3-one derivatives.
Reduction: Reduction of the carbonyl group can yield phthalazine-1-ol derivatives.
Substitution: Substitution of the hydroxyl group can yield various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving oxolane and phthalazine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and phthalazine core can engage in hydrogen bonding and hydrophobic interactions with these targets, leading to modulation of their activity. The carboxamide group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)phthalimide: This compound shares the phthalazine core and hydroxyl group but lacks the oxolane ring.
3-(2-hydroxyethyl)-2-oxazolidinone: This compound contains a similar oxolane ring but has a different core structure.
N-hydroxyethylacrylamide: This compound has a similar hydroxyl group but a different overall structure.
Uniqueness
N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is unique due to its combination of an oxolane ring, a phthalazine core, and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
